3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde
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Overview
Description
3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a piperazine derivative through a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylpiperazine with 1-bromopentane to form 5-(4-methylpiperazin-1-yl)pentane.
Etherification: The intermediate is then reacted with 3-hydroxybenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: 3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzoic acid.
Reduction: 3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde is not well-documented. as a piperazine derivative, it may interact with various receptors or enzymes in biological systems, potentially affecting neurotransmitter pathways or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzoic acid: An oxidized form of the compound.
3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzyl alcohol: A reduced form of the compound.
4-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde: A positional isomer.
Uniqueness
3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde is unique due to its specific structure, which combines a benzaldehyde moiety with a piperazine derivative. This unique structure allows it to serve as a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
CAS No. |
919088-64-5 |
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Molecular Formula |
C17H26N2O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-[5-(4-methylpiperazin-1-yl)pentoxy]benzaldehyde |
InChI |
InChI=1S/C17H26N2O2/c1-18-9-11-19(12-10-18)8-3-2-4-13-21-17-7-5-6-16(14-17)15-20/h5-7,14-15H,2-4,8-13H2,1H3 |
InChI Key |
GMFYVJSOSPYFIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCCCOC2=CC=CC(=C2)C=O |
Origin of Product |
United States |
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